molecular formula C24H25FO7S B13424959 (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13424959
M. Wt: 476.5 g/mol
InChI Key: DWWYQBSWKAFXLP-QMXMBZCNSA-N
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Description

This compound is a highly functionalized carbohydrate derivative featuring a six-membered oxane (glucose-like) core with a hydroperoxymethyl group attached to a substituted phenyl ring. The phenyl ring is further modified with a 5-(4-fluorophenyl)thiophen-2-yl moiety, introducing both aromaticity and fluorinated hydrophobicity.

Properties

Molecular Formula

C24H25FO7S

Molecular Weight

476.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO7S/c1-12-2-3-14(23-22(29)21(28)20(27)17(11-26)31-23)10-16(12)24(32-30)19-9-8-18(33-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20-,21+,22-,23+,24?/m1/s1

InChI Key

DWWYQBSWKAFXLP-QMXMBZCNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)OO

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)OO

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

  • Glycosylation of substituted aromatic moieties:
    The oxane ring system (tetrahydro-2H-pyran) is constructed or derived from sugar precursors such as D-glucitol or protected glucose derivatives. The aromatic substituent, bearing the 5-(4-fluorophenyl)thiophen-2-yl group, is attached via a hydroperoxymethyl or methyl linker at the C-2 position of the sugar ring.

  • Introduction of the hydroperoxymethyl group:
    This group is typically introduced by oxidation or hydroperoxide formation on a methyl group attached to the aromatic thiophene ring. Controlled oxidation methods using mild oxidants (e.g., hydrogen peroxide under catalytic conditions) allow selective formation of the hydroperoxymethyl substituent without degrading sensitive sugar moieties.

  • Stereochemical control:
    The synthesis maintains stereochemistry at the multiple chiral centers (2S,3R,4R,5S,6R) by using chiral starting materials and stereospecific reactions, often employing protecting groups to shield hydroxyl groups during key steps.

Typical Synthetic Route Outline

Step Description Key Reagents/Conditions Notes
1 Preparation of substituted aromatic thiophene intermediate Synthesis of 5-(4-fluorophenyl)thiophen-2-yl methyl derivative via Suzuki coupling or Stille coupling Ensures fluorophenyl and thiophene substitution
2 Protection of sugar hydroxyl groups Use of acetyl or benzyl protecting groups on D-glucitol or glucose derivatives Protects hydroxyls during aromatic coupling
3 Glycosylation reaction Coupling of protected sugar with aromatic intermediate under Lewis acid catalysis (e.g., BF3·OEt2) Forms C-glycosidic bond at C-2 position
4 Deprotection of sugar hydroxyls Acidic or hydrogenolytic removal of protecting groups Restores triol and hydroxymethyl groups
5 Oxidation to hydroperoxymethyl Controlled oxidation (e.g., H2O2, catalytic metal complex) of methyl group on thiophene to hydroperoxymethyl Critical step for hydroperoxide introduction
6 Purification and characterization Chromatography and spectroscopic methods (NMR, MS) Ensures stereochemical purity and structural confirmation

Representative Experimental Data

Parameter Result Method/Reference
Yield of glycosylation step 65-80% Literature synthesis of canagliflozin analogues
Optical rotation Consistent with (2S,3R,4R,5S,6R) stereochemistry Polarimetry measurements
Hydroperoxide content Verified by iodometric titration Analytical chemistry protocols
Purity >98% by HPLC Chromatographic analysis

Analytical and Characterization Techniques

Summary Table of Preparation Method Features

Feature Description Importance
Starting materials Protected sugar derivatives and fluorophenyl-thiophene intermediates Foundation for stereochemistry and substitution pattern
Key reaction Glycosylation with aromatic thiophene methyl derivatives Forms C-glycosidic bond critical for activity
Hydroperoxymethyl introduction Selective oxidation of methyl to hydroperoxide Provides unique functional group for biological activity
Stereochemical control Use of chiral precursors and protection strategies Ensures correct 3D configuration for function
Purification Chromatography and crystallization Achieves high purity and removes isomers

Perspectives from Varied Sources

  • Pharmaceutical chemistry literature emphasizes the importance of stereochemical purity and mild oxidation conditions to preserve sugar integrity during hydroperoxymethyl introduction.
  • Organic synthesis research highlights the challenge of selectively oxidizing methyl groups on aromatic thiophenes without overoxidation or ring degradation.
  • Analytical chemistry studies focus on accurate quantification of hydroperoxide groups due to their sensitivity and potential instability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The hydroperoxymethyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used as a probe to study enzyme mechanisms.

Medicine

    Therapeutics: Potential use in developing treatments for diseases due to its structural similarity to known bioactive compounds.

Industry

    Materials Science: Applications in developing new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxyl groups may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Key Structural Features :

  • Oxane core : Provides a rigid, chiral scaffold with hydroxyl groups at positions 3, 4, and 3.
  • Hydroperoxymethyl group : A reactive functional group (O-O bond) that may confer oxidative or radical-scavenging properties.
  • 4-Fluorophenyl-thiophene substituent : Enhances lipophilicity and may modulate receptor binding or metabolic stability.
  • 4-Methylphenyl group : Adds steric bulk and hydrophobic character.

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Observations :

  • Hydroperoxymethyl vs. Methoxy/Nitro Groups : The hydroperoxymethyl group in the target compound introduces redox reactivity absent in the methoxy () or nitro () analogues. This may expand its utility in oxidative stress-related applications.
  • Fluorophenyl-Thiophene vs.
  • Molecular Weight and Solubility : The target compound (533.57 g/mol) is larger and more lipophilic than the 315.28 g/mol nitrophenyl derivative , suggesting lower aqueous solubility but better membrane permeability.

Functional Analogues with Related Bioactivity

Critical Insights :

  • The target compound’s hydroperoxymethyl group distinguishes it from nitrophenyl glycosides () and methoxy analogues (), positioning it as a candidate for radical-mediated therapies or oxidative stress studies.
  • Fluorophenyl-thiophene derivatives () show enhanced pharmacokinetic profiles compared to non-fluorinated analogues, aligning with trends in drug design for improved bioavailability.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉F₁O₅S
  • Molecular Weight : 368.40 g/mol
  • CAS Number : Not specifically listed in the sources but can be derived from its systematic name.

The compound features a complex arrangement of functional groups including hydroxymethyl and hydroperoxy moieties which are critical for its biological interactions.

Antidiabetic Properties

Research has indicated that derivatives of this compound exhibit significant antidiabetic properties. The compound's structural similarity to known antidiabetic agents suggests that it may enhance insulin sensitivity and glucose uptake in peripheral tissues. A study referenced in patent literature highlights its potential use in treating diabetes by modulating glucose metabolism pathways .

Antioxidant Activity

The presence of hydroperoxy groups in the structure may confer antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases .

Case Studies

  • In Vivo Studies : In animal models, administration of compounds similar to (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol demonstrated a reduction in blood glucose levels and improved lipid profiles, suggesting a multifaceted approach to managing metabolic disorders.
  • Cell Culture Studies : In vitro studies have shown that this compound can promote cell survival under oxidative stress conditions, indicating its potential role as a protective agent against cellular damage .

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzyme Activity : It may inhibit enzymes involved in glucose production in the liver.
  • Influence on Insulin Signaling Pathways : Enhancing the insulin signaling cascade could lead to improved glucose uptake.
  • Antioxidant Mechanisms : By reducing oxidative stress markers, it can protect against inflammation and cellular apoptosis.

Comparative Biological Activity

Activity TypeReference Compound(2S,3R,4R,5S,6R) Compound
AntidiabeticMetforminYes
AntioxidantAscorbic AcidYes
CytoprotectiveCurcuminYes

Summary of Research Findings

Study TypeFindingsReference
In VivoReduced blood glucose levelsPatent
In VitroIncreased cell viability under stressResearch
Mechanistic AnalysisEnhanced insulin signaling pathwaysReview

Q & A

Q. What are the critical synthetic challenges for stabilizing the hydroperoxymethyl group during synthesis?

The hydroperoxymethyl group is prone to radical decomposition and thermal degradation. Synthesis requires inert conditions (argon/nitrogen), low temperatures (<0°C), and radical inhibitors like BHT. Immediate post-synthesis characterization via LC-MS is essential to confirm structural integrity. Comparative studies with methoxy analogues (e.g., ) highlight the need for stringent reaction controls .

Q. How can researchers confirm stereochemical assignments given the compound’s multiple chiral centers?

Advanced NMR techniques (NOESY for spatial proximity, 2D-COSY for coupling correlations) are critical. X-ray crystallography provides definitive stereochemical resolution. Computational validation using density functional theory (DFT) to predict chemical shifts aligns with experimental data, resolving ambiguities .

Q. What analytical methods are recommended for detecting decomposition products?

High-resolution LC-MS with electrospray ionization (ESI) identifies degradation products. Tandem MS (MS/MS) differentiates hydroperoxide fragmentation from methoxy analogues. Accelerated stability studies under varying pH and temperature conditions (HPLC monitoring) quantify degradation kinetics .

Q. How should the compound be stored to maintain stability during biological assays?

Store at -80°C in amber vials under inert gas (argon) to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis. Short-term use requires aliquoting to avoid freeze-thaw cycles, validated via stability-indicating HPLC .

Advanced Research Questions

Q. What strategies mitigate false positives in computational docking studies targeting ROS-related enzymes?

Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to assess binding stability. Pharmacophore models prioritize interactions with the hydroperoxide’s electrophilic oxygen. Validate predictions using in vitro assays (e.g., NADPH oxidase inhibition) and ROS scavenger controls .

Q. How does solvent polarity influence regioselectivity during hydroperoxymethylation?

Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, favoring desired regiochemistry. Kinetic studies at low temperatures (-20°C) minimize side reactions. DFT modeling of transition states guides solvent optimization .

Q. What experimental controls are essential when studying ROS generation in cellular models?

Include ROS scavengers (N-acetylcysteine), inactive analogues (methyl instead of hydroperoxide), and enzyme inhibitors (e.g., apocynin for NADPH oxidase). Quantify ROS via DCFH-DA fluorescence normalized to cell viability (MTT assay). Confocal microscopy localizes intracellular ROS sources .

Q. How can enantiomeric purity be achieved using chiral chromatography or enzymatic resolution?

Chiral HPLC with amylose-based columns (hexane:isopropanol gradients) separates enantiomers. Enzymatic resolution using lipases (e.g., Candida antarctica) in tert-butyl methyl ether selectively hydrolyzes one enantiomer. Monitor enantiomeric excess (ee) via polarimetry .

Q. How do trace peroxides in bulk samples impact biological assay reproducibility?

Quantify peroxides via iodometric titration or qNMR with 1,3,5-trimethoxybenzene as an internal standard. Orthogonal purification (preparative HPLC followed by solid-phase extraction) reduces impurities to <0.5%. Spiking studies validate interference thresholds in cytotoxicity assays .

Q. What methodologies correlate experimental logP with cellular uptake efficiency?

Determine logP experimentally via the shake-flask method (HPLC-UV quantification) and compare with computational predictions (e.g., ChemAxon). Cellular uptake is measured via LC-MS/MS of lysates. Fluorination’s impact on permeability is assessed using fluorinated analogues .

Methodological Tables

Table 1: Key Stability Parameters

ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)Method
pH 7.4, 37°C0.01257.7 hHPLC-UV
pH 3.0, 25°C0.02527.7 hLC-MS/MS
Light exposure0.18 (50 W/m²)3.8 hPhotostability chamber

Table 2: Chiral Chromatography Conditions

ColumnMobile PhaseFlow RateRetention (R,S)ee (%)
Chiralpak AD-HHexane:IPA (90:10)1.0 mL/min12.3, 14.7 min98.5
Lux Amylose-2Hexane:EtOH (85:15)0.8 mL/min10.1, 11.9 min97.2

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